molecular formula C10H8O2 B1600815 2,3-Dihydro-1,4-naphthoquinone CAS No. 21545-31-3

2,3-Dihydro-1,4-naphthoquinone

Cat. No. B1600815
Key on ui cas rn: 21545-31-3
M. Wt: 160.17 g/mol
InChI Key: ZWGGJMFMHQHTFR-UHFFFAOYSA-N
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Patent
US07982064B2

Procedure details

According to the general procedure, a solution of naphthoquinone (50 mg, 0.31 mmol) and rac-32 (10.0 mg, 0.0063 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 72 h. Filtration of the reaction mixture and evaporation of the solvent gave the crude product, which was purified by column chromatography (30% EtOAc in hexane, silica gel) to give 47 (45 mg, 89%) as a 2:1 mixture of 2,3-dihydronaphthalene-1,4-dione and 1,4-dihydronaphthalene-1,4-diol. 1H NMR (300 MHz, acetone-d6, 2,3-dihydronaphthalene-1,4-dione33): δ 8.00-7.97 (m, 2H), 7.83-7.81 (m, 2H), 3.11 (s, 4H); 1,4-(dihydronaphthalene-1,4-diol34): δ 8.32 (bs, 2H), 8.18-8.15 (m, 2H), 7.47-7.43 (m, 2H), 6.73 (s, 2H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:11](=[O:12])[CH:10]=[CH:9][C:7](=[O:8])[C:5]=2[CH:6]=1>C(Cl)Cl>[C:7]1(=[O:8])[C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:11](=[O:12])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C=CC2=O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (30% EtOAc in hexane, silica gel)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(CCC(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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